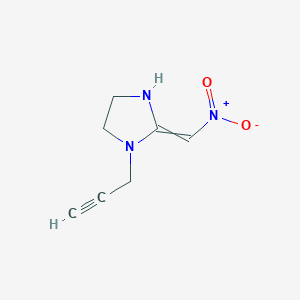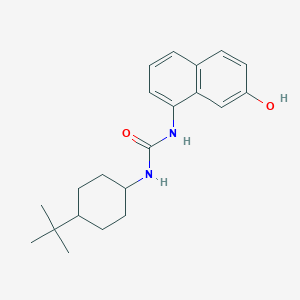
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine
Descripción general
Descripción
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine: is an organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a benzene ring substituted with two amine groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine typically involves the reaction of 3-chloropropylamine with morpholine to form N-(3-morpholin-4-yl-propyl)amine. This intermediate is then reacted with benzene-1,4-diamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparación Con Compuestos Similares
- 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine
- N-(3-morpholin-4-yl-propyl)-benzene-1,3-diamine
- N-(3-morpholin-4-yl-propyl)-benzene-1,2-diamine
Comparison: this compound is unique due to the specific positioning of the amine groups on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C13H21N3O |
|---|---|
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H21N3O/c14-12-2-4-13(5-3-12)15-6-1-7-16-8-10-17-11-9-16/h2-5,15H,1,6-11,14H2 |
Clave InChI |
SSGNTACICQYKFJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC2=CC=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8615472.png)




![1,3,6-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B8615496.png)








